2,6-Dimethyl-1,6-heptadien-4-ol
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Overview
Description
2,6-Dimethyl-1,6-heptadien-4-ol is an organic compound with the molecular formula C9H16O It is a type of alcohol characterized by the presence of two methyl groups and a heptadienyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-1,6-heptadien-4-ol can be achieved through several methods. One common approach involves the reaction of 2,6-dimethylhepta-1,6-diene with a suitable oxidizing agent to introduce the hydroxyl group at the fourth position. The reaction conditions typically include the use of solvents such as ethanol and catalysts like palladium or platinum to facilitate the oxidation process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation reactions using continuous flow reactors. This method ensures a consistent and high-yield production of the compound. The reaction parameters, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethyl-1,6-heptadien-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into saturated alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: 2,6-Dimethyl-1,6-heptadien-4-one.
Reduction: 2,6-Dimethylheptanol.
Substitution: 2,6-Dimethyl-1,6-heptadien-4-chloride.
Scientific Research Applications
2,6-Dimethyl-1,6-heptadien-4-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-1,6-heptadien-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. This can lead to changes in the structure and function of proteins, enzymes, and other cellular components, thereby exerting its effects .
Comparison with Similar Compounds
- 2,6-Dimethyl-2,5-heptadien-4-one
- 2,4-Dimethyl-2,6-heptadien-1-ol
- 2,6-Dimethylheptanol
Comparison: 2,6-Dimethyl-1,6-heptadien-4-ol is unique due to its specific structure, which includes a hydroxyl group at the fourth position and two methyl groups at the second and sixth positions. This structural arrangement imparts distinct chemical and physical properties, making it different from similar compounds. For example, 2,6-Dimethyl-2,5-heptadien-4-one lacks the hydroxyl group, which significantly alters its reactivity and applications .
Properties
CAS No. |
29765-76-2 |
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Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
2,6-dimethylhepta-1,6-dien-4-ol |
InChI |
InChI=1S/C9H16O/c1-7(2)5-9(10)6-8(3)4/h9-10H,1,3,5-6H2,2,4H3 |
InChI Key |
BUCLVUABDUWMHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC(CC(=C)C)O |
Origin of Product |
United States |
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